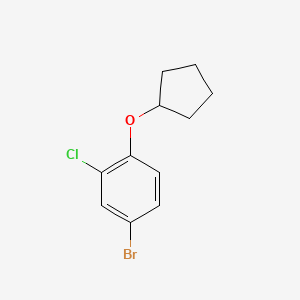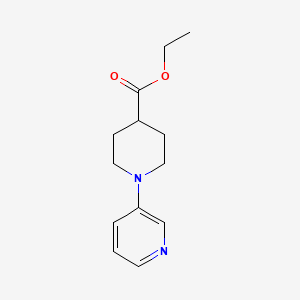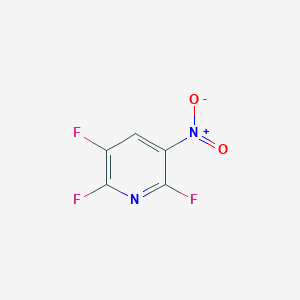![molecular formula C16H22BNO3 B1403244 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-45-1](/img/structure/B1403244.png)
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
概要
説明
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, FTIR, NMR, and MS . These techniques can provide detailed information about the compound’s structure, conformation, and some special physical and chemical properties.Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which “N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide” is, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.科学的研究の応用
Boronated Compound Synthesis and Biological Studies
- Boronated phosphonium salts, including derivatives with a tetramethyl-1,3,2-dioxaborolan-yl moiety, have been synthesized for use in in vitro cytotoxicity and cellular uptake studies. These compounds show potential for applications in medicine, particularly in targeting and treating cancer cells due to their boron uptake properties (Morrison et al., 2010).
Materials Science and Sensor Development
- The synthesis of boric acid ester intermediates with benzene rings, including tetramethyl-1,3,2-dioxaborolan-yl derivatives, plays a crucial role in developing materials with specific physicochemical properties. These intermediates are essential for creating new types of sensors and materials for detecting hazardous substances (Huang et al., 2021).
Organic Synthesis and Chemical Modification
- Tetramethyl-1,3,2-dioxaborolan-yl derivatives have been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have potential applications in developing inhibitors against serine proteases, which are enzymes involved in various physiological processes, including blood coagulation and inflammation (Spencer et al., 2002).
Fluorescence and Detection Technologies
- Schiff base substituent-triggered efficient deboration reaction has been applied in developing highly sensitive hydrogen peroxide vapor detection sensors. This application underscores the importance of boronated compounds in creating advanced materials for environmental monitoring and safety (Fu et al., 2016).
作用機序
Target of Action
Similar compounds have been used in the field of lithium metal batteries (lmbs) to optimize the electrode-electrolyte interface .
Mode of Action
This compound, also known as N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB), acts as an electrolyte additive. It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity. This improves the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI) .
Pharmacokinetics
Its role in improving the transmission of li+ ions suggests it may have good distribution properties within the battery system .
Result of Action
The use of this compound results in a more stable and efficient battery system. For instance, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after 140 cycles at 200 mA g-1 .
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-14(19)11-5-6-11/h7-11H,5-6H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSATIBIHHUZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

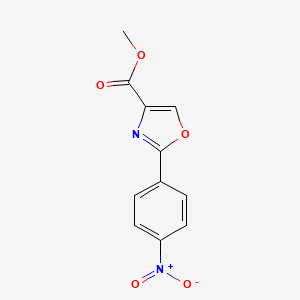

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)


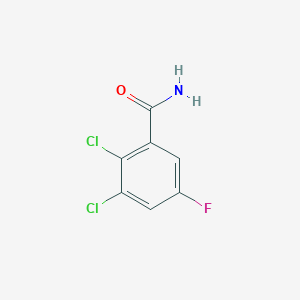
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)
